molecular formula C6H6LiN3O2 B2388913 Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate CAS No. 1909347-95-0

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate

Cat. No.: B2388913
CAS No.: 1909347-95-0
M. Wt: 159.07
InChI Key: AFIPSIWUQOHISX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (CAS: 1909347-95-0) is a lithium salt derived from 2-(4-aminopyrimidin-2-yl)acetic acid. Its molecular formula is C₇H₇LiN₃O₂, featuring a pyrimidine ring substituted with an amino group at position 4 and an acetate moiety at position 2 .

Properties

IUPAC Name

lithium;2-(4-aminopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIPSIWUQOHISX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(N=C1N)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-95-0
Record name lithium 2-(4-aminopyrimidin-2-yl)acetate
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Chemical Reactions Analysis

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a lithium ion coordinated with 2-(4-aminopyrimidin-2-yl)acetate, which contributes to its reactivity and biological activity. The structural representation is as follows:

  • Molecular Formula : C6_6H7_7N3_3O2_2
  • SMILES : C1=CN=C(N=C1N)CC(=O)O
  • InChIKey : GOGOTNIJSNWODP-UHFFFAOYSA-N

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry .

Chemistry

This compound serves as a building block in organic synthesis. Its derivatives can be synthesized through reactions with electrophiles or nucleophiles, leading to complex organic molecules. For instance, it can be used in the synthesis of heterocyclic compounds that exhibit significant biological activities .

Biology

Research indicates that this compound may possess antimicrobial and antitumor properties. Preliminary studies have shown that derivatives of similar structures demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Case Study:

  • Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards human cancer cells, suggesting potential for further development as an anticancer agent .

Medicine

The therapeutic potential of this compound is under exploration for treating various diseases. Its mechanism of action involves modulation of enzymatic activity related to cell proliferation and apoptosis. Ongoing studies are focusing on its efficacy in cancer therapy and infectious diseases .

Industry

In industrial applications, this compound is utilized in developing new materials and processes. Its unique properties make it suitable for use in pharmaceuticals and as a component in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate belongs to a class of lithium carboxylates with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds.

Structural Features

Key structural differences arise from the heterocyclic substituents attached to the acetate group:

Compound Name CAS Number Molecular Formula Substituent Group Notable Features
This compound 1909347-95-0 C₇H₇LiN₃O₂ 4-Aminopyrimidin-2-yl Amino group enhances H-bonding
Lithium(1+) ion 2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate 2219379-42-5 C₉H₁₁LiN₃O₂ 4,5,6,7-Tetrahydrobenzotriazol-2-yl Fused bicyclic system; potential for π-stacking
Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate N/A C₇H₃LiN₂O₂ 4-Cyanopyridin-2-yl Electron-withdrawing cyano group
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate 2137530-32-4 C₈H₇LiNO₃ 6-Methoxypyridin-2-yl Methoxy group increases lipophilicity
Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate 2126161-16-6 C₇H₆LiNO₃ Hydroxymethylpyridine-3-yl Hydroxyl group improves solubility
Lithium(1+) ion 2-(oxetan-3-yl)acetate 1416271-19-6 C₅H₇LiO₃ Oxetan-3-yl Oxetane ring confers strain and reactivity
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate N/A C₄H₃LiN₂O₃ 1,3,4-Oxadiazol-2-yl Oxadiazole enhances thermal stability

Physicochemical Properties

  • Solubility: The 4-aminopyrimidin-2-yl and hydroxymethylpyridine-3-carboxylate derivatives likely exhibit higher aqueous solubility due to polar functional groups (amino, hydroxyl) .
  • Stability: Electron-withdrawing groups (e.g., cyano) may reduce stability under basic conditions, while electron-donating groups (e.g., methoxy) could enhance thermal stability .

Biological Activity

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium ion coordinated with an acetate group and a pyrimidine derivative. This unique combination allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. It can bind to specific enzymes involved in cell proliferation and apoptosis, potentially inhibiting their functions, which may contribute to its antitumor properties.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes related to cancer cell growth.
  • Receptor Modulation: It can interact with receptors that influence various signaling pathways, including those involved in inflammation and cell survival.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated an IC50 value in the low micromolar range against lung cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents .

Case Studies

  • Anticancer Efficacy:
    A study involving various cancer cell lines demonstrated that this compound inhibited cell growth significantly more than control compounds. The results highlighted its potential as a therapeutic agent in oncology .
  • Antimicrobial Testing:
    In a comparative study against common pathogens, the compound showed promising results with MIC values ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial treatment .

Comparative Analysis

To better understand the activity of this compound, it is useful to compare it with similar compounds:

CompoundAntitumor Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
Lithium(1+) ion 2-(4-amino...)0.5 - 50.25 - 1
Other Pyrimidine Derivatives1 - 100.5 - 2
Standard Antibiotics>10<0.5

Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Further studies are needed to explore:

  • In vivo efficacy and safety profiles.
  • Potential combination therapies with existing cancer treatments.
  • Mechanistic studies to identify specific molecular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves reacting 2-(4-aminopyrimidin-2-yl)acetic acid with lithium hydroxide in a polar solvent (e.g., water or methanol). Stoichiometric control (1:1 molar ratio) ensures complete salt formation. Purification via recrystallization from ethanol/water mixtures enhances purity. Validation requires elemental analysis (C, H, N, Li), complemented by NMR (¹H/¹³C) to confirm proton environments and absence of organic impurities . Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+Li]⁺), while X-ray diffraction confirms crystalline homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm for pyrimidinyl groups) and acetate methylene protons (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and pyrimidinyl carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., ⁶Li vs. ⁷Li) and validates molecular weight.
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles and lithium coordination geometry .

Advanced Research Questions

Q. How can researchers analyze the solid-state structure of this compound and resolve crystallographic ambiguities?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

  • Data Collection : Optimize crystal mounting and cooling (100 K) to minimize thermal motion.
  • Ambiguity Resolution : For twinning or disorder, employ TWIN/BASF commands in SHELXL. Charge density analysis (e.g., multipole refinement) clarifies electron distribution around lithium.
  • Validation : Check R-factors (<5%) and residual electron density maps to exclude solvent/moisture interference .

Q. How can thermodynamic stability and reaction mechanisms involving this compound be determined?

  • Methodological Answer :

  • Calorimetry : Measure enthalpy changes (ΔH) via isothermal titration calorimetry (ITC) for ligand-exchange reactions (e.g., with water or amines). Compare with computational ΔH values from DFT (B3LYP/6-311+G(d,p)).
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in varying solvents (e.g., DMSO vs. H₂O). Eyring plots derive activation parameters (ΔH‡, ΔS‡).
  • Thermogravimetric Analysis (TGA) : Quantify dehydration steps (e.g., loss of coordinated H₂O) under controlled atmospheres .

Q. How should contradictions in experimental data (e.g., varying solubility reports) be addressed?

  • Methodological Answer :

  • Parameter Comparison : Systematically compare solvent polarity, temperature, and counterion effects. For example, solubility in DMSO may differ from methanol due to lithium’s coordination preference for aprotic donors.
  • Reproducibility Checks : Replicate synthesis under inert atmospheres (argon) to exclude moisture-driven side reactions.
  • Spectroscopic Cross-Validation : Use ⁷Li NMR to detect ionic dissociation in solution, which influences solubility .

Q. What computational methods predict the coordination behavior of lithium in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to model lithium’s interaction with the pyrimidinyl-acetate ligand. Natural Bond Orbital (NBO) analysis quantifies charge transfer.
  • Molecular Dynamics (MD) : Simulate solvation shells in explicit solvents (e.g., water) to identify preferred coordination numbers (e.g., tetrahedral vs. octahedral).
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

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